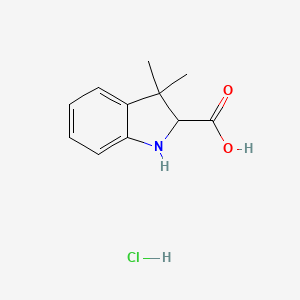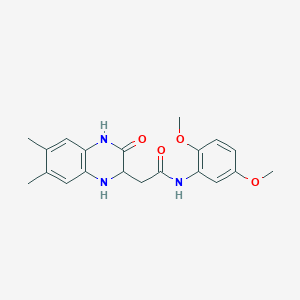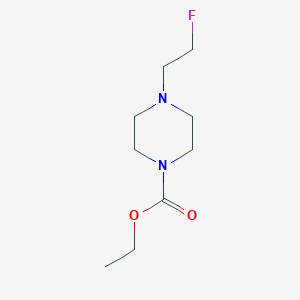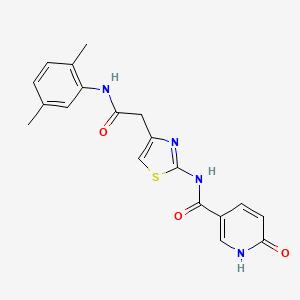![molecular formula C22H20N2O2 B2501128 7-ethoxy-10-(2-methylbenzyl)benzo[b]-1,8-naphthyridin-5(10H)-one CAS No. 894546-50-0](/img/structure/B2501128.png)
7-ethoxy-10-(2-methylbenzyl)benzo[b]-1,8-naphthyridin-5(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include reactions with various reagents, under different conditions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis Strategies and Reactivity
The synthesis of 1,5-naphthyridines involves several strategies. Researchers have explored methods such as multicomponent reactions, Friedländer approaches (including green strategies), hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions of 3-substituted 1H-pyridin-2-ones. These synthetic routes provide access to diverse derivatives of 1,5-naphthyridines, including our compound of interest .
The reactivity of 1,5-naphthyridines with electrophilic or nucleophilic reagents, as well as their behavior in oxidations, reductions, cross-coupling reactions, and modification of side chains, has been investigated. Additionally, the formation of metal complexes using these heterocycles has been explored .
a. Antimicrobial Activity: Several derivatives of 1,5-naphthyridines have demonstrated antimicrobial effects. They inhibit bacterial growth by targeting essential enzymes or cellular processes. Researchers have explored their potential as antibacterial and antifungal agents .
b. Anticancer Potential: Certain 1,5-naphthyridines exhibit promising anticancer activity. They interfere with cancer cell proliferation, induce apoptosis, and inhibit specific signaling pathways. These compounds are being studied for their potential in cancer therapy .
c. Anti-inflammatory Properties: Inflammation plays a crucial role in various diseases. Some 1,5-naphthyridines possess anti-inflammatory properties by modulating inflammatory mediators or pathways. These compounds could be valuable in treating inflammatory conditions .
d. Neuroprotective Effects: Researchers have investigated the neuroprotective potential of 1,5-naphthyridines. These compounds may protect neurons from oxidative stress, inflammation, and neurodegenerative processes. Their role in neuroprotection warrants further exploration .
e. Antiviral Activity: Certain 1,5-naphthyridines exhibit antiviral effects by targeting viral enzymes or replication processes. Their activity against specific viruses makes them interesting candidates for antiviral drug development .
f. Other Applications: Beyond the mentioned areas, 1,5-naphthyridines have been explored for their potential in cardiovascular diseases, enzyme inhibition, and as fluorescent probes in bioimaging .
Conclusion
If you need more information or have additional questions, feel free to ask! 😊
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-ethoxy-10-[(2-methylphenyl)methyl]benzo[b][1,8]naphthyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-3-26-17-10-11-20-19(13-17)21(25)18-9-6-12-23-22(18)24(20)14-16-8-5-4-7-15(16)2/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLAIUHKWZSQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C3=C(C2=O)C=CC=N3)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-10-(2-methylbenzyl)benzo[b][1,8]naphthyridin-5(10H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501045.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2501047.png)
![tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride](/img/structure/B2501048.png)
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501051.png)
![4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2501055.png)
![Ethyl 2-[(4-methylphenyl)amino]propanoate](/img/structure/B2501057.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2501059.png)


![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)



![2-Pyridinamine,5-chloro-n-[(4-fluorophenyl)methyl]-](/img/structure/B2501068.png)